Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a fluorinated organic compound that features a trifluoromethyl group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 4,4,4-trifluoroacetoacetate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (Pd(PPh₃)₄) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The mixture is heated to reflux in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Ethyl 4,4,4-trifluoro-3-(hydroxymethyl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, while the boronate ester facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
Methyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Uniqueness
This compound is unique due to the combination of a trifluoromethyl group and a boronate ester, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BF3O4/c1-6-18-9(17)7-8(12(14,15)16)13-19-10(2,3)11(4,5)20-13/h8H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXOSHAMJVAULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.